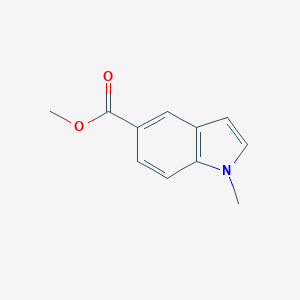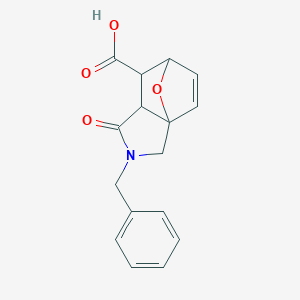
1,3,5-Tris(pyridin-4-iletinil)benceno
Descripción general
Descripción
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a useful research compound. Its molecular formula is C27H15N3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Tris(pyridin-4-ylethynyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Tris(pyridin-4-ylethynyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(pyridin-4-ylethynyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de polímeros
Este compuesto sirve como bloque de construcción en la síntesis de varios polímeros. Su estructura heterocíclica y propiedades como la fluorescencia y la actividad electroquímica lo hacen adecuado para crear materiales poliméricos innovadores .
Desarrollo de nanomateriales
Debido a su baja toxicidad y versátil estructura química, 1,3,5-Tris(pyridin-4-iletinil)benceno se utiliza en el desarrollo de nanomateriales. Estos materiales tienen aplicaciones en numerosos campos, incluidos la electrónica, la medicina y la ciencia ambiental .
Diodos orgánicos emisores de luz (OLED)
El compuesto se utiliza en la fabricación de OLED. Sus propiedades contribuyen a la eficiencia y el rendimiento de estos dispositivos que se utilizan en pantallas para teléfonos inteligentes, televisores y otros dispositivos electrónicos .
Membranas de adsorción
Los investigadores utilizan este compuesto para sintetizar marcos aromáticos porosos que luego se utilizan para desarrollar membranas de adsorción. Estas membranas son efectivas en el tratamiento de contaminantes orgánicos, mostrando el potencial del compuesto en los esfuerzos de limpieza ambiental .
Marcos metal-orgánicos (MOF)
This compound: también es un conector clave en la construcción de MOF de nitrógeno 3D. Estos marcos tienen una variedad de aplicaciones que incluyen almacenamiento de gas, separación y catálisis .
Marcos de coordinación
El compuesto está involucrado en estudios de ingeniería cristalina donde reacciona con metales para formar marcos de coordinación. Estos marcos tienen propiedades únicas que pueden conducir a nuevos materiales con aplicaciones potenciales en catálisis y detección .
Mecanismo De Acción
Target of Action
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a heterocyclic compound . It is primarily used as a building block for the synthesis of various materials . .
Mode of Action
It is known to exhibit a wide range of properties such as fluorescence and electrochemical activity .
Biochemical Pathways
It is primarily used in the synthesis of polymers, nanomaterials, and organic light-emitting diodes (OLEDs) .
Result of Action
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3/c1(22-7-13-28-14-8-22)4-25-19-26(5-2-23-9-15-29-16-10-23)21-27(20-25)6-3-24-11-17-30-18-12-24/h7-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEZONFKGMUPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=NC=C3)C#CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168289-78-9 | |
| Record name | 4,4',4''-[(Benzene-1,3,5-triyl)triethyne-2,1-diyl]tripyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















